molecular formula C24H29N5O B3972620 1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone

1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone

Cat. No.: B3972620
M. Wt: 403.5 g/mol
InChI Key: QHOZZWPVNBOEBD-UHFFFAOYSA-N
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Description

1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c1-18-7-2-5-11-22(18)28-15-13-27(14-16-28)19-8-6-12-29(17-19)24(30)23-20-9-3-4-10-21(20)25-26-23/h2-5,7,9-11,19H,6,8,12-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOZZWPVNBOEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone involves multiple steps, typically starting with the formation of the indazole core. One common method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere . The piperazine and piperidine moieties are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound may also interact with other enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler indazole derivative with similar medicinal properties.

    2H-indazole: Another indazole derivative with a different substitution pattern.

    Piperazine derivatives: Compounds containing the piperazine ring, known for their pharmacological activities.

Uniqueness

1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone is unique due to its combination of the indazole, piperazine, and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Reactant of Route 2
1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone

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